molecular formula C23H31N3O2 B13255715 Benzyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate

Benzyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate

Cat. No.: B13255715
M. Wt: 381.5 g/mol
InChI Key: FDSMVAYBOLCGMI-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Spirocyclic Architecture

The spirocyclic core of benzyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate consists of a diazaspiro[3.5]nonane system fused to a 1-(2-methylpropyl)pyrrole moiety. X-ray diffraction studies of analogous spiro compounds, such as tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate, demonstrate that the nonane ring adopts a chair-like conformation with slight puckering at the spiro carbon (C9). The dihedral angle between the pyrrolidine and benzene rings measures 86.61°, indicating near-orthogonal orientation, which minimizes steric hindrance between the benzyl carboxylate and pyrrole substituents.

Table 1: Key Crystallographic Parameters

Parameter Value Source
Spiro C–N bond length 1.472 Å
Pyrrolidine ring puckering 0.1039 Å deviation
Dihedral angle (rings) 86.61°
Unit cell density 1.835–1.875 g/cm³

The benzyl carboxylate group exhibits planar geometry, with intramolecular C–H⋯O hydrogen bonding (2.42 Å) stabilizing the overall conformation. π–π interactions between the benzyl and pyrrole aromatic systems further contribute to structural rigidity, with centroid distances of 3.6577 Å. These features align with density functional theory (DFT) predictions for spirocyclic systems, where optimized structures show <1% deviation from experimental bond lengths.

Conformational Studies via Nuclear Magnetic Resonance Spectroscopy

Variable-temperature ¹H-NMR analysis reveals restricted rotation about the spiro carbon–nitrogen bond, with coalescence temperatures observed at 243 K for the diazaspiro system. The 2-methylpropyl substituent on the pyrrole nitrogen induces distinct diastereotopic splitting of adjacent protons (Δδ = 0.23 ppm), confirming the compound's chiral environment.

Table 2: Key NMR Chemical Shifts

Proton Environment δ (ppm) Multiplicity
Spiro C–H 3.82 Quintet
Pyrrole C–H 6.45 Doublet
Benzyl CH₂ 5.12 Singlet
2-Methylpropyl CH₃ 1.04 Doublet

Nuclear Overhauser effect (NOE) correlations between the benzyl protons (δ 5.12) and pyrrole β-hydrogens (δ 6.45) demonstrate spatial proximity (<4 Å), consistent with the crystallographic model. The diazaspiro system's chair conformation produces characteristic coupling patterns, with J₃,₄ = 9.8 Hz and J₄,₅ = 4.3 Hz indicating trans-diaxial and gauche relationships, respectively.

Computational Modeling of Electronic Distribution

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal pronounced charge localization at the spiro nitrogen atoms (N1: −0.43 e, N7: −0.39 e). The benzyl carboxylate group exhibits polarized carbonyl oxygen (O1: −0.61 e) and ester oxygen (O2: −0.58 e) charges, facilitating hydrogen bond interactions.

Table 3: Computed Electronic Properties

Parameter Value Method
HOMO-LUMO gap 4.92 eV DFT/B3LYP
Dipole moment 3.78 Debye HF/6-31G*
NBO charge (spiro N) −0.41 e NBO Analysis

Electrostatic potential mapping shows regions of high electron density (−28 kcal/mol) near the pyrrole ring and carboxylate oxygen, while the 2-methylpropyl group displays neutral characteristics (+2 kcal/mol). These computational results align with observed reactivity patterns, where electrophilic substitution occurs preferentially at the pyrrole α-position.

Properties

Molecular Formula

C23H31N3O2

Molecular Weight

381.5 g/mol

IUPAC Name

benzyl 3-[1-(2-methylpropyl)pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C23H31N3O2/c1-18(2)14-25-11-8-20(15-25)21-23(17-24-21)9-12-26(13-10-23)22(27)28-16-19-6-4-3-5-7-19/h3-8,11,15,18,21,24H,9-10,12-14,16-17H2,1-2H3

InChI Key

FDSMVAYBOLCGMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC(=C1)C2C3(CCN(CC3)C(=O)OCC4=CC=CC=C4)CN2

Origin of Product

United States

Preparation Methods

Construction of the Diazaspiro[3.5]nonane Core

The diazaspiro[3.5]nonane nucleus is typically synthesized by intramolecular cyclization of appropriate diamine precursors. For instance, a 2,7-diazaspiro[3.5]nonane can be formed by:

  • Starting from a linear diamine containing protected amine groups.
  • Employing a cyclization step under basic or acidic conditions to close the spiro ring.
  • Using protecting groups such as tert-butyl carbamates to direct the cyclization and prevent side reactions.

Installation of the Benzyl Carboxylate Group

The benzyl carboxylate group is commonly introduced by:

  • Esterification of the diazaspiro[3.5]nonane-7-carboxylic acid intermediate with benzyl alcohol under acidic or coupling reagent conditions (e.g., DCC, EDC).
  • Alternatively, formation of a benzyl carbamate by reaction of the amine with benzyl chloroformate.
  • Purification by chromatographic techniques such as silica gel column chromatography to isolate the desired ester.

Reaction Conditions and Purification

Step Typical Reagents/Conditions Notes
Cyclization to form spiro core Base or acid catalysis; temperature 50–100 °C Protecting groups used to control selectivity
Pyrrole alkylation/coupling Alkyl halides; Pd catalysts for cross-coupling Inert atmosphere to avoid pyrrole oxidation
Esterification Benzyl alcohol, DCC/EDC, DMAP catalyst; room temp Careful control to avoid hydrolysis
Purification Silica gel chromatography; preparative HPLC Ensures removal of side products and impurities

Analytical and Characterization Methods

Literature and Patent Sources

  • The patent US11248001B2 describes preparation methods for heteroaryl compounds including diazaspiro scaffolds, emphasizing cyclization and substitution strategies relevant to this compound class.
  • Related diazaspiro compounds have been synthesized and characterized in medicinal chemistry research, demonstrating multi-step syntheses involving spiro ring formation, functional group modifications, and purification protocols.
  • The PubChem database provides molecular descriptors and structural data supporting the synthetic design and functional group compatibility.
  • Additional synthetic analogs and methods are detailed in patent CN109743875B and WO2017207387A1, which describe spirocyclic nitrogen heterocycles with similar substitution patterns and preparation techniques.

Summary Table of Preparation Steps

Synthetic Step Key Reagents/Conditions Outcome
1. Preparation of diamine precursor Protected amines, solvents (e.g., DMF) Linear diamine with protecting groups
2. Cyclization to diazaspiro core Acid/base catalysis, heat Formation of diazaspiro[3.5]nonane ring system
3. Pyrrole substitution 2-methylpropyl halide, Pd catalyst Pyrrole ring substituted at nitrogen
4. Coupling of pyrrole to core Cross-coupling reagents, inert atmosphere Attachment of pyrrole substituent to spiro core
5. Esterification with benzyl alcohol DCC/EDC, DMAP, room temperature Formation of benzyl carboxylate ester
6. Purification Silica gel chromatography, HPLC Isolation of pure Benzyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Benzyl halides (e.g., benzyl chloride) in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alcohols.

    Substitution: Benzyl-substituted derivatives.

Scientific Research Applications

Benzyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although it is not yet approved for medical use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural and physicochemical properties of benzyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate with related spirocyclic compounds:

Compound Name CAS Number Molecular Formula Key Structural Features Applications
This compound 2060040-57-3 C₂₃H₃₁N₃O₂ 2,7-Diazaspiro[3.5]nonane core, benzyl carboxylate, 2-methylpropyl-pyrrole substituent Intermediate for kinase inhibitors
Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate 147611-02-7 C₁₈H₂₅N₂O₂ 7-Azaspiro[3.5]nonane core, benzyl carboxylate, amino group at position 2 Building block for peptide mimetics
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate 896464-16-7 C₁₂H₂₂N₂O₂ tert-Butyl-protected spirocyclic amine, no pyrrole substituent PROTAC linker synthesis
7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane 744212-68-8 C₁₄H₁₇N₂O₂ Oxo group at position 1, benzyl substituent Intermediate for CNS-targeting drugs

Medicinal Chemistry

The benzyl-pyrrole spirocyclic compound has been utilized in the synthesis of KRAS inhibitors () and PET radiotracers for neurodegenerative diseases. For example, tert-butyl 2-(4-(4-methoxybenzamido)phenyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate (a derivative) achieved 75% yield in coupling reactions and showed high affinity for alpha-synuclein fibrils in PET imaging .

Biological Activity

Benzyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS Number: 2060040-57-3) is a complex heterocyclic compound characterized by its unique diazaspiro structure. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H31N3O2C_{23}H_{31}N_{3}O_{2} with a molecular weight of 381.5 g/mol. The compound features a spiro structure that incorporates a benzyl group and a pyrrole ring, contributing to its distinctive chemical properties and biological activities.

PropertyValue
Molecular Formula C23H31N3O2
Molecular Weight 381.5 g/mol
CAS Number 2060040-57-3

Research indicates that this compound interacts with various biological targets, influencing cellular processes through several mechanisms:

  • Enzyme Interaction : The compound has been shown to bind to specific enzymes, potentially inhibiting or activating their activity. This includes interactions with cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may exhibit activity against bacteria and fungi by disrupting their growth mechanisms.
  • Gene Expression Modulation : The compound may influence gene expression by interacting with transcription factors or regulatory proteins, impacting cellular proliferation and differentiation pathways .

Antitumor Activity

Recent studies have highlighted the antitumor potential of related diazaspiro compounds in xenograft models. For instance, a derivative exhibited dose-dependent antitumor effects in an NCI-H1373 xenograft mouse model, indicating that this compound may also possess similar properties .

Anticonvulsant Properties

Investigations into the structure-activity relationship of benzyl derivatives have revealed significant anticonvulsant activity in models of neuropathic pain and seizures. This suggests that the compound could be further explored for its neuroprotective effects .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of related compounds:

  • Study on Antimicrobial Effects : A study demonstrated that benzyl derivatives showed high activity against Gram-positive bacteria and moderate activity against Gram-negative strains, supporting the potential use of this compound in antimicrobial therapies .
  • Cancer Research : In vivo studies indicated that compounds with similar structures exhibit significant metabolic stability and anticancer efficacy, reinforcing the need for further exploration of this compound in cancer treatment paradigms .

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